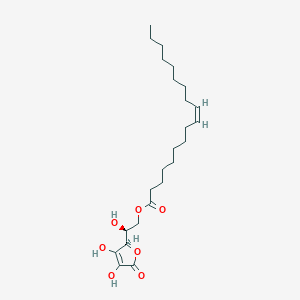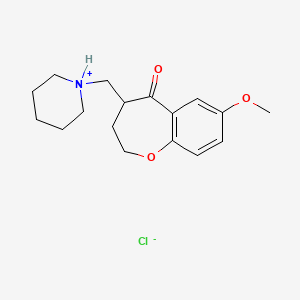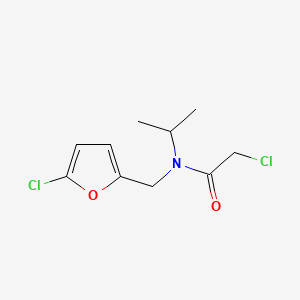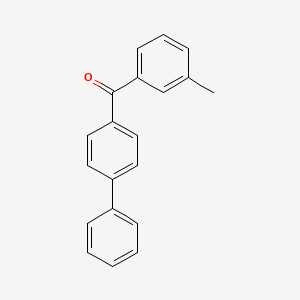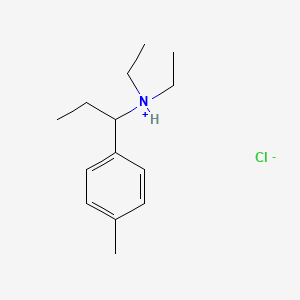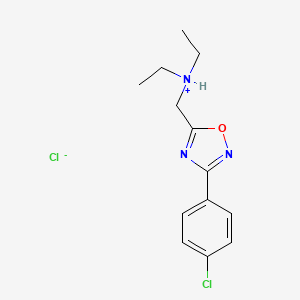
3-(p-Chlorophenyl)-5-((diethylamino)methyl)-1,2,4-oxadiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method includes the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the diethylazanium chloride moiety is typically added via quaternization reactions involving diethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, can optimize the synthesis process. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: A compound with a similar chlorophenyl group but lacking the oxadiazole ring.
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst with a different heterocyclic structure.
Deoxycorticosterone: A steroid hormone with a different core structure but similar biological activity.
Uniqueness
The uniqueness of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium chloride lies in its combination of the oxadiazole ring, chlorophenyl group, and diethylazanium chloride moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
96431-52-6 |
|---|---|
Formule moléculaire |
C13H17Cl2N3O |
Poids moléculaire |
302.20 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H16ClN3O.ClH/c1-3-17(4-2)9-12-15-13(16-18-12)10-5-7-11(14)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H |
Clé InChI |
CNXKMRUOOJXNHC-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC1=NC(=NO1)C2=CC=C(C=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


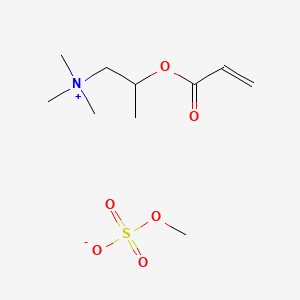
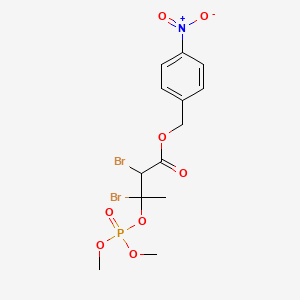
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
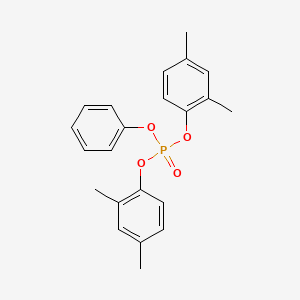
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
